1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4S2 and its molecular weight is 496.6. The purity is usually 95%.
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Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide belongs to the pyrazolo[3,4-b]pyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structure and Properties
This compound features a complex structure that includes:
- A pyrazolo[3,4-b]pyridine core
- Thiophene substituents
- A carboxamide functional group
The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a range of biological activities, including:
- Antimicrobial : They have shown effectiveness against various bacterial and fungal strains.
- Antitumor : Some derivatives demonstrate cytotoxic effects on cancer cell lines.
- PPAR Agonism : Certain compounds in this class act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis.
The mechanisms through which this compound exerts its biological effects include:
- PPAR Activation : As noted in studies on related compounds, the structural characteristics significantly influence PPARα agonistic activity. The steric bulk and hydrophobic properties of substituents are critical for binding affinity and efficacy .
- Inhibition of Kinases : Some derivatives have been synthesized to inhibit tropomyosin receptor kinases (TRK), which are implicated in cancer cell proliferation .
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells may be linked to its structural features that facilitate interaction with cellular targets .
Antimicrobial Activity
A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their antimicrobial properties. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antitumor Effects
In vitro studies demonstrated that certain derivatives of the pyrazolo[3,4-b]pyridine scaffold could inhibit the growth of various cancer cell lines. For example, one derivative showed an IC50 value of 10.47 μM against intracellular amastigote forms of Trypanosoma cruzi, suggesting potential for treating Chagas disease .
Data Summary
Compound | Activity Type | Target | IC50/Other Metrics |
---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine Derivative | Antimicrobial | Various bacteria | MIC values ≤ 10 μg/mL |
4-Carbohydrazide Derivative | Antiparasitic | T. cruzi | IC50 = 10.47 μM |
Pyrazolo[3,4-b]pyridine Derivative | Antitumor | Cancer cell lines | IC50 values vary |
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-14-6-7-20(32-3)18(11-14)26-24(29)17-12-19(21-5-4-9-33-21)25-23-22(17)15(2)27-28(23)16-8-10-34(30,31)13-16/h4-7,9,11-12,16H,8,10,13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIUABMVJYSNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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